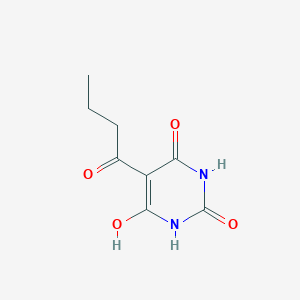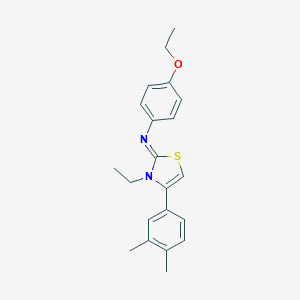
4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-3-ethyl-2-thiazolimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-3-ethyl-2-thiazolimine is an aromatic ether.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- A study on similar molecules, such as 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, highlights the importance of molecular structures and hydrogen bonding patterns. These properties are significant in the research of organic compounds and can influence their reactivity and applications in various fields (Burgess et al., 1998).
C–C Bond Activation and Elimination Reactions
- Research involving similar compounds, such as 2-(2′,6′-dimethylphenylazo)-4-methylphenol, demonstrates C–C bond activation and elimination reactions. These reactions are crucial in synthetic chemistry and can be applied in the development of new pharmaceuticals and materials (Baksi et al., 2007).
Synthesis and Reactions in Organic Chemistry
- The synthesis and reaction studies of related compounds, like ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, contribute to understanding the reactivity of such molecules. These studies are integral to advancing organic synthesis techniques (Matiichuk et al., 2009).
Applications in Antimicrobial Research
- A similar compound, 2-ethoxy carbonyl methylene thiazol-4-one, was studied for its reactivity and potential in synthesizing derivatives with antimicrobial activities. Such research is crucial in the ongoing search for new antimicrobial agents (Wardkhan et al., 2008).
Tautomerism Studies
- Investigations into the tautomerism of NH-pyrazoles provide insights into the behavior of similar molecules under different conditions. This knowledge can be applied in the design of molecules with specific properties for use in various scientific applications (Cornago et al., 2009).
Anticonvulsant and Antimicrobial Activities
- Studies on thioxoquinazolinone derivatives, which have structural similarities, reveal potential for anticonvulsant and antimicrobial activities. Such compounds can be explored for their therapeutic applications (Rajasekaran et al., 2013).
Schiff Base Ligands and Antimicrobial Activity
- The synthesis of Schiff bases derived from imino-4-methoxyphenol thiazole and their antimicrobial activities highlight the potential use of similar compounds in the development of new antimicrobial agents (Vinusha et al., 2015).
Transformations in Heterocyclic Chemistry
- The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various derivatives is an example of how similar compounds can be utilized in the synthesis of heterocyclic compounds, which have wide-ranging applications in medicinal chemistry and materials science (Albreht et al., 2009).
Synthesis of Novel Compounds and Their Applications
- The synthesis of novel compounds, such as triazolo[4,3-a]pyrimidines and thiadiazoles from similar starting materials, demonstrates the potential for creating new molecules with specific properties that can be utilized in various scientific fields (Abdelhamid et al., 2004).
Microwave-Assisted Synthesis
- Research into the microwave-assisted synthesis of 2-thiazolin-4-ones and their reactions with electrophiles provides insights into alternative synthesis methods that could be applied to similar compounds for efficient and environmentally friendly chemical synthesis (Al-Zaydi, 2010).
properties
Product Name |
4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-3-ethyl-2-thiazolimine |
|---|---|
Molecular Formula |
C21H24N2OS |
Molecular Weight |
352.5g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H24N2OS/c1-5-23-20(17-8-7-15(3)16(4)13-17)14-25-21(23)22-18-9-11-19(12-10-18)24-6-2/h7-14H,5-6H2,1-4H3 |
InChI Key |
ZXODCHCGQQFRMT-UHFFFAOYSA-N |
SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)OCC)C3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)OCC)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B389029.png)
![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)
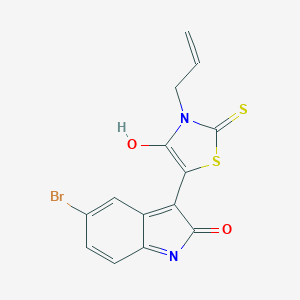
![6'-amino-5-fluoro-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389034.png)
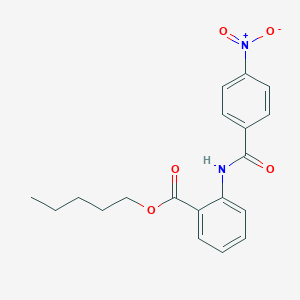
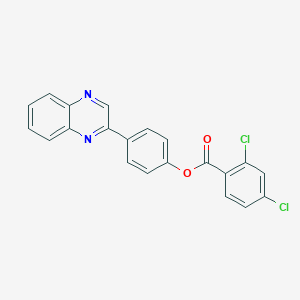
![4'-Methyl[1,1'-biphenyl]-4-yl 3-iodobenzoate](/img/structure/B389039.png)
![8-amino-5-(2,4-dimethoxyphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B389043.png)
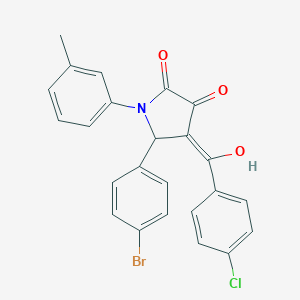
![3-{[(2-Chloro-2-propenyl)oxy]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B389045.png)

![N-[1-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B389049.png)
![N-(4-Oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B389050.png)
